molecular formula C13H10N2O B130535 2-Aminoacridone CAS No. 27918-14-5

2-Aminoacridone

Cat. No. B130535
CAS RN: 27918-14-5
M. Wt: 210.23 g/mol
InChI Key: PIGCSKVALLVWKU-UHFFFAOYSA-N
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Description

2-Aminoacridone is a highly fluorescent aromatic compound. It contains a primary amine group that reacts with an aldehyde group at the reducing end of a carbohydrate and is reduced to a stable amine derivative by sodium borohydride (NaBH4). This fluorophore can detect picomolar levels of glycan compounds .


Synthesis Analysis

The synthesis of this compound involves various processes. For instance, it has been used in the analysis of glycosaminoglycan-derived, precolumn, this compound–labeled disaccharides with LC-fluorescence and LC-MS detection . Another study discusses the synthesis of L-Alanyl and β-Alanyl derivatives of this compound .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. For example, LC-fluorescence and LC-MS detection have been used to characterize sulfated oligosaccharides . The ChemSpider database provides detailed information about its molecular structure .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it reacts with an aldehyde group at the reducing end of a carbohydrate and is reduced to a stable amine derivative by sodium borohydride .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 431.3±45.0 °C at 760 mmHg, and an enthalpy of vaporization of 68.7±3.0 kJ/mol .

Scientific Research Applications

Carbohydrate Analysis

2-Aminoacridone has been employed for the analysis of sugars and polysaccharides. Greenaway et al. (1994) utilized 2-AMAC to derivatize a variety of sugars and polysaccharides, achieving high selectivity and sensitivity in their separation using micellar electrokinetic capillary chromatography and laser-induced fluorescence detection (Greenaway et al., 1994). This demonstrates 2-AMAC's utility in carbohydrate research, particularly in complex mixture analysis.

Glycan Analysis

2-AMAC has been extensively used in the study of N-linked oligosaccharides. Okafo et al. (1997) applied 2-AMAC to derivatize mixtures of N-linked oligosaccharides for high-performance liquid chromatographic analysis (Okafo et al., 1997). This research highlights 2-AMAC's role in facilitating the analysis of glycans, a critical area in biological sciences.

Fluorescence Studies

The fluorescence properties of 2-AMAC make it suitable for various studies. Hill et al. (1998) examined the fluorescence properties of 2-AMAC and its polysaccharide derivatives, confirming its value as a non-selective fluorescent tag in the analysis of polysaccharide chains (Hill et al., 1998). The stability of its fluorescence across various conditions makes it a reliable tool for molecular studies.

Molecular Biology and Biomedical Research

This compound has applications in molecular biology and biomedical research. Zhao et al. (2011) used 2-AMAC labeled Astragalus polysaccharide (APS) to study its interaction with macrophages and found that APS increases cytokine levels and NO production in macrophages (Zhao et al., 2011). This study demonstrates 2-AMAC's potential in immunological research and as a probe in cell biology.

Enzyme Assays

This compound is also used in enzyme assays. Baustert et al. (1988) introduced this compound as a fluorophore in the fluorometric determination of alpha-chymotrypsin and trypsin (Baustert et al., 1988). Its distinct spectral properties make it suitable for assays where background fluorescence can be an issue.

Mechanism of Action

Target of Action

2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic compound . It is primarily used as a labeling molecule for glycosaminoglycan (GAG)-derived disaccharides . The primary targets of 2-AMAC are the aldehyde groups at the reducing end of a carbohydrate .

Mode of Action

2-AMAC contains a primary amine group that reacts with an aldehyde group at the reducing end of a carbohydrate . This reaction forms a Schiff base, which is then reduced to a stable amine derivative by sodium borohydride (NaBH4) . The resulting derivative is highly fluorescent, allowing for the detection of picomolar levels of glycan compounds .

Biochemical Pathways

The biochemical pathways affected by 2-AMAC primarily involve the analysis of complex oligosaccharides . The derivatization of glycans by 2-AMAC allows for the analysis of complex oligosaccharides using micellar electrokinetic capillary chromatography and reverse- and normal-phase chromatography coupled with mass spectroscopy . This process helps determine the relative concentrations and structural identity of individual oligosaccharides .

Pharmacokinetics

It is known that the physicochemical properties of 2-amac, including its hydrophobicity and stability over a wide ph range, make it suitable for the analysis of glycans .

Result of Action

The result of 2-AMAC’s action is the creation of a stable, highly fluorescent derivative of the target carbohydrate . This derivative can be detected at picomolar levels, enhancing the sensitivity for detection of GAG-derived disaccharides . The resolution of these derivatives is also improved .

Action Environment

The action of 2-AMAC is influenced by the pH of the environment . Its stability over a wide pH range makes it suitable for use in various environments . .

Future Directions

The future directions of 2-Aminoacridone research involve its potential use in the treatment of diabetes. It has been suggested that C-glycosyl compounds mimicking O-glycosides structure, such as this compound, exhibit the best features in terms of pharmacodynamics and pharmacokinetics .

Biochemical Analysis

Biochemical Properties

2-Aminoacridone interacts with various biomolecules, particularly carbohydrates and glycoproteins . It reacts with the aldehyde group at the reducing end of a carbohydrate, forming a stable amine derivative . This reaction allows for the detection of picomolar levels of glycan compounds . The resulting derivatized compounds can be separated by reverse-phase HPLC and detected by positive-ion electrospray MS .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with carbohydrates and glycoproteins . It has been shown to be particularly useful in the detection of Gram-negative bacteria . The compound’s high fluorescence allows for the detection of these organisms as microcolonies using automated fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with the aldehyde group at the reducing end of a carbohydrate . This reaction forms a Schiff base, which is then reduced to a stable amine derivative by sodium borohydride . This process allows for the detection of picomolar levels of glycan compounds .

Temporal Effects in Laboratory Settings

Over time, this compound remains stable and continues to interact with carbohydrates and glycoproteins in a consistent manner . Its high fluorescence and stability over a wide pH range make it a reliable tool for long-term studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of carbohydrates and glycoproteins . It reacts with the aldehyde group at the reducing end of a carbohydrate, forming a stable amine derivative .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its interactions with carbohydrates and glycoproteins

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with carbohydrates and glycoproteins

properties

IUPAC Name

2-amino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGCSKVALLVWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182196
Record name 2-Aminoacridone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27918-14-5
Record name 2-Aminoacridone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoacridone
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Record name 2-Aminoacridone
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Record name 2-Aminoacridone
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Record name 2-AMINOACRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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